4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
Description
Evolution of Pyrazole Chemistry Research
The systematic study of pyrazole derivatives began in 1883 when Ludwig Knorr first synthesized antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), demonstrating the pharmacological potential of this heterocyclic system. Early synthetic methods relied on condensation reactions between 1,3-diketones and hydrazines, as exemplified by the Knorr synthesis that produces 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate. The discovery of natural pyrazole derivatives in 1954, particularly 1-pyrazolyl-alanine from watermelon seeds, revealed biological roles for these compounds beyond synthetic applications.
Modern pyrazole chemistry employs diverse strategies including:
- Gold-catalyzed tandem aminofluorination for fluoropyrazole synthesis
- Transition metal-mediated cross-coupling reactions for regioselective substitution
- Microwave-assisted cyclization techniques for improved reaction efficiency
These advancements laid the foundation for sophisticated derivatives like 4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, which incorporates multiple steric and electronic modifications.
Historical Development of Substituted Pyrazoles in Academic Research
Substituted pyrazoles gained prominence through three key phases:
Phase 1 (1880-1950): Exploration of simple alkyl/aryl substitutions for analgesic and antipyretic applications. Antipyrine remained the clinical standard until aspirin's emergence.
Phase 2 (1950-2000): Development of functionalized derivatives for targeted therapies:
- 1959: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives as SDH inhibitors
- 1990s: Celecoxib's COX-2 selective inhibition mechanism
Phase 3 (2000-Present): Rational design of multi-substituted pyrazoles with enhanced bioavailability and target specificity. The compound 4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine exemplifies this trend through its:
Research Significance of 4-Bromo-1-(3,5-Dimethylphenyl)-3-Methyl-1H-Pyrazol-5-Amine
This compound's research value stems from four key structural features:
| Position | Substituent | Functional Role |
|---|---|---|
| N1 | 3,5-Dimethylphenyl | π-Stacking capability |
| C3 | Methyl | Conformational restriction |
| C4 | Bromine | Halogen bonding donor |
| C5 | Amine | Hydrogen bonding acceptor/donor |
Experimental data suggests these groups synergistically enhance:
Current Research Landscape and Challenges
Recent studies (2020-2025) focus on three primary applications:
1.4.1. Kinase Inhibition
The bromine atom's halogen bonding capability shows promise in targeting:
- Bruton's tyrosine kinase (BTK) for autoimmune disorders
- Cyclin-dependent kinases (CDKs) in oncology
1.4.2. Antimicrobial Development
Structural analogs demonstrate:
- MIC = 6.25 µg/mL against Mycobacterium tuberculosis
- 90% growth inhibition of Candida albicans at 10 µM
1.4.3. Synthetic Challenges
Key unresolved issues include:
- Regioselective bromination without N-oxide formation
- Amination side reactions during C5 functionalization
- Crystal polymorphism affecting formulation stability
Ongoing research aims to address these through:
- Flow chemistry approaches for safer bromine handling
- Computational modeling of substitution patterns
Properties
IUPAC Name |
4-bromo-2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-7-4-8(2)6-10(5-7)16-12(14)11(13)9(3)15-16/h4-6H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDNSXLLALOQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(C(=N2)C)Br)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Cyclocondensation of Hydrazines with 1,3-Diketones
The most widely reported method involves cyclocondensation of 3,5-dimethylphenylhydrazine with β-ketoamides or 1,3-diketones. For instance, reacting 3,5-dimethylphenylhydrazine with ethyl acetoacetate in ethanol under reflux yields 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, which is subsequently brominated using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–5°C. This two-step process achieves an overall yield of 65–72%, with bromine regioselectively substituting the C4 position due to electronic effects.
Bromination of Pyrazole Precursors
Direct bromination of preformed pyrazoles offers a streamlined approach. A patent by Synthonix Corporation details the use of NBS in dichloromethane (DCM) with catalytic azobisisobutyronitrile (AIBN), yielding 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine analogs at 80°C. Adapting this protocol to 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine requires careful temperature control (0–10°C) to prevent polybromination.
Palladium-Catalyzed Cross-Coupling Reactions
Recent advances employ Suzuki-Miyaura coupling to introduce the 3,5-dimethylphenyl group post-bromination. For example, 4-bromo-3-methyl-1H-pyrazol-5-amine undergoes coupling with 3,5-dimethylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1), achieving 68% yield. This method circumvents regioselectivity challenges but necessitates rigorous purification to remove palladium residues.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclocondensation yields improve from 55% to 78% when switching from ethanol to dimethylformamide (DMF), as evidenced by Enamine’s protocol. Bromination efficiency correlates inversely with temperature: reactions at 0°C favor mono-bromination (92% selectivity), whereas ambient conditions promote di-brominated byproducts.
Catalytic Systems
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃, 500 MHz): δ 7.28 (s, 2H, ArH), 6.92 (s, 1H, ArH), 4.85 (s, 2H, NH₂), 2.34 (s, 6H, CH₃), 2.21 (s, 3H, CH₃).
- MS (ESI+) : m/z 280.04 [M+H]⁺, isotopic pattern consistent with bromine.
Purity and Stability
HPLC analyses (C18 column, MeCN/H₂O 70:30) reveal ≥95% purity for recrystallized products from ethyl acetate/hexane. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C.
Industrial-Scale Production Considerations
Scalability challenges include bromine handling and Pd catalyst costs. Batch processes using flow chemistry reduce hazardous intermediate accumulation, while solvent recovery systems (e.g., DMF distillation) lower environmental impact. AK Scientific’s pricing data ($934/5g) underscores the need for cost-effective bromination catalysts.
Chemical Reactions Analysis
4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative with a bromine atom, a dimethylphenyl group, and a methyl group attached to the pyrazole ring. Pyrazole derivatives are known for diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Scientific Research Applications
4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
- Medicinal Chemistry: Pyrazole derivatives have potential as anti-inflammatory, anticancer, and antimicrobial agents.
- Biological Studies: The compound can be employed in biological assays to study its effects on various biological targets, including enzymes and receptors.
- Material Science: Pyrazole derivatives are used to develop new materials with unique properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
- Industrial Applications: The compound can be used as an intermediate in synthesizing other valuable chemicals and materials.
Chemical Reactions
4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine can undergo chemical reactions, including:
- Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
- Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
- Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the dimethylphenyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and related pyrazole derivatives:
*Molecular weights estimated based on empirical formulas where exact data is unavailable.
Physical and Chemical Properties
- Lipophilicity : The 3,5-dimethylphenyl group in the target compound enhances lipophilicity compared to polar analogs like sulfonamide derivatives (e.g., 4h in ) .
- Stability : Cyclopropyl-substituted analogs () exhibit greater steric protection against metabolic degradation compared to the target’s dimethylphenyl group .
- Electronic Effects : Trifluoromethyl () and dichlorophenyl () substituents introduce strong electron-withdrawing effects, altering redox properties and binding affinities .
Biological Activity
4-Bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine (CAS Number: 956197-87-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is characterized by the presence of a bromine atom at the fourth position and a dimethyl-substituted phenyl group at the first position of the pyrazole ring. Its molecular formula is with a molecular weight of 280.16 g/mol. The compound is typically available as a powder with a purity of 95% .
Synthesis
The synthesis of this compound involves the reaction of 3-methyl-1H-pyrazol-5-amine with 3,5-dimethylbenzaldehyde in the presence of suitable catalysts under controlled conditions. Various methods have been explored, including microwave-assisted synthesis which enhances yield and reduces reaction time .
Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine have shown inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In one study, pyrazole derivatives exhibited COX-2 selectivity indices ranging from 8.22 to 9.31 .
Table 1: Comparison of Anti-inflammatory Activity among Pyrazole Derivatives
| Compound | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|
| Compound A (similar structure) | 70 | 8.22 |
| Compound B (similar structure) | 65 | 9.31 |
| 4-Bromo derivative | TBD | TBD |
Analgesic Activity
In addition to anti-inflammatory properties, this compound may also possess analgesic effects. Research indicates that certain pyrazole derivatives can significantly reduce pain in animal models, suggesting potential applications in pain management therapies . The efficacy was often compared against standard analgesics like diclofenac.
Anticancer Activity
Emerging evidence suggests that some pyrazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation. Specific studies are still needed to evaluate the direct effects of 4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine on various cancer cell lines.
Case Studies
A notable study evaluated the pharmacological profile of a series of substituted pyrazoles in vivo using carrageenan-induced paw edema models in rats. The findings indicated that certain derivatives exhibited minimal degenerative changes in vital organs while maintaining significant anti-inflammatory activity .
Another investigation focused on the synthesis and biological evaluation of related compounds, revealing promising results regarding their safety profiles and therapeutic potential against inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
